Cyclopentadecane

描述

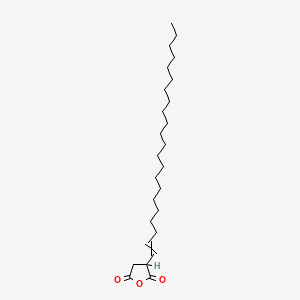

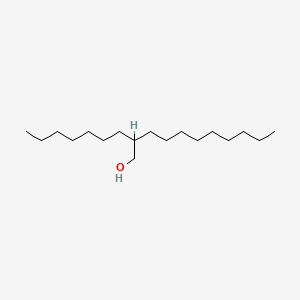

Cyclopentadecane is a chemical compound with the molecular formula C15H30 . It has an average mass of 210.399 Da and a monoisotopic mass of 210.234756 Da . It is also known by other names such as Cyclopentadecan in German, Cyclopentadécane in French .

Synthesis Analysis

Cyclopentadecane can be synthesized from cyclopentadecanone . A 50 ml stainless-steel reactor is charged with cyclopentadecanone, Ni/SiO2-Al2O3, NbOPO4, and hexane. The reactor is sealed and pressurized with 300 psi H2, flushing three times. The vessel is then placed in a preheated aluminum block at 180 .

Molecular Structure Analysis

The IUPAC Standard InChI for Cyclopentadecane is InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 . The structure of Cyclopentadecane can be viewed as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Cyclopentadecane has a density of 0.8±0.1 g/cm3, a boiling point of 300.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±0.8 kJ/mol and a flash point of 124.9±12.3 °C . The index of refraction is 1.433 .

科学研究应用

Synthetic Chemistry

Cyclopentadecane and its derivatives, particularly cyclopentadiene, play a pivotal role in synthetic chemistry. Functionalized cyclopentadienes are extensively used in (chiral) catalysis and as ligands in organometallic complexes, potentially for diagnostic and therapeutic applications (Frei, 2019).

Fragrance Industry

Cyclopentadecane-1,5-dione derivatives, known for their musk fragrance, are synthesized using methods involving oxiranylmethyl fragmentation. This process has been refined to produce high yields of these compounds, which are significant in the fragrance industry (Gray & Dreiding, 1977).

Pharmaceutical Applications

Cyclopentadiene derivatives have found applications in the pharmaceutical sector. They are used in various drug formulations to enhance aqueous solubility, increase drug permeability, and improve bioavailability. Their role in forming inclusion complexes with hydrophobic drugs is particularly noteworthy (Jansook, Ogawa, & Loftsson, 2018).

Antibiotic Discovery

New cyclopentadecane antibiotics, mangromicins A and B, exhibit antitrypanosomal activity. Derived from the culture broth of Lechevalieria aerocolonigenes, these compounds show promise in treating trypanosomal infections (Nakashima et al., 2013).

Catalysis

Chiral derivatives of cyclopentadienyl ligands have shown enormous potential in asymmetric catalysis. Their use in catalytic enantioselective reactions represents a significant development in this field (Newton, Kossler, & Cramer, 2016).

Combustion Chemistry

The cyclopentadiene/cyclopentadienyl system is crucial in the oxidation chemistry of aromatic fuel components. Its role in the growth of poly-aromatic hydrocarbons (PAHs) and its oxidation chemistry relevant to combustion applications are significant areas of research (Robinson & Lindstedt, 2011).

Click Chemistry

Cyclopentadiene is highly reactive and ideal for click reactions. Its cycloadditions are highly efficient, making it a valuable component in click chemistry applications (Levandowski & Raines, 2021).

安全和危害

Cyclopentadecane may be fatal if swallowed and enters airways . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

cyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRONXYPFSAKOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059781 | |

| Record name | Cyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentadecane | |

CAS RN |

295-48-7 | |

| Record name | Cyclopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。